molecular formula C10H11N3O B2752536 N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide CAS No. 2097893-36-0

N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide

Cat. No. B2752536
M. Wt: 189.218
InChI Key: WFRQCHASSJTZDD-UHFFFAOYSA-N
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Description

N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide , also known by its chemical formula C₁₄H₁₅N₃O , is a compound with intriguing properties. Its molecular weight is approximately 241.29 g/mol . The structure consists of a pyrimidine ring with two methyl groups at positions 4 and 6, connected to an acetamide moiety via a methyl group. Let’s explore further.


Synthesis Analysis

The synthesis of this compound involves the reaction of a pyrimidine Schiff base ligand , specifically 3-((E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl)naphthalen-2-ol , with metal (II) acetate salts in the presence of 2,2’-bipyridine . The resulting heteroleptic divalent metal complexes exhibit interesting properties.


Molecular Structure Analysis

The molecular structure of N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide reveals its intricate arrangement. The pyrimidine ring, with its methyl substituents, interacts with the acetamide group, forming a stable compound. The IUPAC Standard InChI for this compound is: InChI=1S/C14H15N3O/c1-10-9-11(2)16-14(15-10)17(12(3)18)13-7-5-4-6-8-13 .

properties

IUPAC Name

N-[(4,6-dimethylpyrimidin-2-yl)methyl]prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-4-10(14)11-6-9-12-7(2)5-8(3)13-9/h1,5H,6H2,2-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRQCHASSJTZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide

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